Asimadoline-d5 (hydrochloride)
Description
Overview of Asimadoline (B1665285) as a Peripherally Selective Kappa-Opioid Receptor Agonist
Asimadoline is a potent and selective agonist for the kappa-opioid receptor (KOR). nih.govmedchemexpress.com It has been investigated for its potential therapeutic effects in conditions such as irritable bowel syndrome (IBS) and peripheral pain. nih.govdrugbank.com A key characteristic of asimadoline is its peripheral selectivity, meaning it primarily acts on KORs located outside the central nervous system (CNS). nih.govguidetopharmacology.org This is attributed to its low permeability across the blood-brain barrier. guidetopharmacology.orgmedchemexpress.com
The kappa-opioid receptors are involved in modulating visceral pain and have been a target for developing analgesics with a reduced risk of central side effects like sedation and dependence, which are common with traditional opioids that act on mu-opioid receptors. jst.go.jpnih.gov Research has shown that asimadoline can reduce pain perception in response to colon distention in animal models and in patients with IBS. nih.gov It has also demonstrated anti-inflammatory properties in preclinical studies. nih.govmedchemexpress.com
The binding affinity of asimadoline to kappa-opioid receptors is high, with IC50 values reported to be 1.2 nM for human recombinant receptors and 5.6 nM for guinea pig receptors. medchemexpress.commedchemexpress.com Its selectivity for the kappa receptor over mu- and delta-opioid receptors is significant. medchemexpress.com
Significance of Deuteration in Asimadoline-d5 for Advanced Research Applications
The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), in a drug molecule is a strategy known as deuteration. wikipedia.org This modification can lead to significant changes in the compound's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond. nih.gov
Role of Stable Isotopic Labeling in Tracing Studies
Stable isotope labeling, including deuteration, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. nih.govresearchgate.net By introducing a "heavy" label into a molecule, researchers can easily track the compound and its metabolites in biological samples using mass spectrometry. nih.govacs.org This allows for a detailed understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org The distinct mass signature of the deuterated compound helps to differentiate it from its endogenous counterparts and other molecules in a complex biological matrix. vulcanchem.com
Utility in Metabolic Research and Analytical Methodologies
In metabolic research, deuterated compounds like Asimadoline-d5 are invaluable. They can be used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. nih.gov
Furthermore, deuteration can alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching". cdnsciencepub.com This can sometimes lead to the formation of different metabolites or reduce the formation of toxic metabolites, thereby improving the drug's safety profile. cdnsciencepub.com Studying the metabolism of a deuterated compound alongside its non-deuterated parent can provide crucial insights into its metabolic fate and potential for drug-drug interactions. scitechnol.com
Research Trajectory and Scholarly Contributions Pertaining to Asimadoline-d5
The primary application of Asimadoline-d5 is likely as an analytical standard for the accurate quantification of asimadoline in biological matrices during preclinical and clinical studies. Its use would be integral to the development of robust bioanalytical methods required for regulatory submissions. The synthesis and use of deuterated analogs are common practice in modern drug development to support ADME and clinical pharmacology studies. researchgate.netresearchgate.net
Chemical and Physical Properties of Asimadoline and Asimadoline-d5 (Hydrochloride)
| Property | Asimadoline | Asimadoline-d5 (Hydrochloride) |
| Chemical Formula | C27H30N2O2 | C27H25D5N2O2 · HCl |
| Molecular Weight | 414.54 g/mol | 456.03 g/mol |
| Appearance | Solid | Neat |
| Primary Target | Kappa-opioid receptor | Kappa-opioid receptor |
Research Applications of Asimadoline and its Deuterated Analog
| Application | Description |
| Peripheral Pain Research | Asimadoline has been studied for its analgesic effects in models of peripheral pain, such as arthritis. nih.gov |
| Irritable Bowel Syndrome (IBS) Studies | A significant area of research for asimadoline has been its potential to alleviate symptoms of IBS, particularly visceral pain. nih.govnih.gov |
| Metabolic and Pharmacokinetic Studies | Asimadoline-d5 serves as a crucial tool for tracing the metabolic fate of asimadoline and for quantifying its levels in biological samples. nih.govevitachem.com |
| Analytical Internal Standard | Due to its isotopic label, Asimadoline-d5 is an ideal internal standard for mass spectrometry-based bioanalytical methods. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H31ClN2O2 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[(1S)-2,2-dideuterio-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-2,2-diphenyl-N-(trideuteriomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1/i1D3,20D2; |
InChI Key |
GMJSLABTEURMBF-DDHZDILDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C1=CC=CC=C1)C([2H])([2H])N2CC[C@@H](C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling Methodologies of Asimadoline D5
Chemical Synthesis Pathways of Asimadoline (B1665285) Precursors
The molecular structure of Asimadoline, N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, dictates a convergent synthetic strategy. nih.govdrugbank.com This approach involves the preparation of two key precursors, which are then coupled to form the final molecule.
The primary precursors are:
A chiral diamine backbone: This fragment is (1S)-N1-methyl-1-phenyl-ethane-1,2-diamine which is further functionalized with a (3S)-3-hydroxypyrrolidine group.
A diaryl acetyl moiety: This is diphenylacetic acid or a derivative thereof. For Asimadoline-d5, this precursor is synthesized in its deuterated form, (phenyl-d5)phenylacetic acid.
The synthesis of the chiral diamine precursor begins with commercially available chiral materials to establish the correct stereochemistry. One common starting material is (S)-3-hydroxypyrrolidine, which can be synthesized from L-malic acid or L-glutamic acid. scientific.netgoogle.com The synthesis of the chiral 1-phenylethylamine portion can be achieved through methods like the reductive amination of a phenylglyoxal derivative or by resolution of a racemic mixture. mdpi.com These fragments are then coupled and methylated to yield the complete chiral diamine backbone.
The diphenylacetic acid precursor is prepared through standard organic chemistry methods. For the deuterated version, (phenyl-d5)phenylacetic acid, one of the phenyl rings must be substituted with five deuterium (B1214612) atoms. This is typically achieved by synthesizing the deuterated fragment before coupling it with the other components.
Strategies for Stereoselective Synthesis of Asimadoline
Asimadoline possesses two stereocenters, at the C1 position of the ethylamine chain and the C3 position of the pyrrolidine ring, with a required (1S, 3S) configuration. nih.gov Achieving this specific stereochemistry is paramount for its biological activity.
Strategies for stereoselective control include:
Chiral Pool Synthesis: This is the most common approach, utilizing enantiomerically pure starting materials derived from nature. The synthesis of the (3S)-3-hydroxypyrrolidine moiety often starts from L-malic acid, a readily available chiral building block. scientific.net The synthesis involves amidation followed by reduction and cyclization, preserving the original stereocenter.
Asymmetric Synthesis: For the (1S)-1-phenylethylamine fragment, asymmetric methods can be employed. This can involve the use of chiral catalysts or auxiliaries during the formation of the C-N bond, for instance, in an asymmetric reductive amination process. acs.orgmdpi.com
Resolution: If a racemic mixture of a precursor is synthesized, chiral resolution can be performed. This involves reacting the mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.
Once the two chiral precursors, such as (S)-3-hydroxypyrrolidine and an appropriately protected (1S)-N-methyl-1-phenylethanediamine derivative, are obtained with high enantiomeric purity, they are coupled together. The final amide bond formation between the chiral diamine backbone and the (deuterated) diphenylacetic acid does not affect the existing stereocenters, thus yielding the final product with the desired (1S, 3S) stereochemistry. mdpi.com
Deuterium Incorporation Techniques for Asimadoline-d5
The introduction of deuterium into the asimadoline structure is a critical step in the synthesis of Asimadoline-d5. The primary methods for this involve either starting with deuterated building blocks or performing a hydrogen-deuterium exchange reaction on a precursor. researchgate.netclearsynth.com
The designation "d5" in Asimadoline-d5 specifies that five hydrogen atoms have been replaced by deuterium. In pharmaceutical research, deuterium is often placed at sites of metabolic vulnerability to slow down drug metabolism, a phenomenon known as the kinetic isotope effect. nih.gov The metabolism of asimadoline involves Phase 1 oxidation, including aromatic hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov The diphenylacetamide moiety contains two phenyl rings that are susceptible to such oxidation.
Therefore, the d5 label refers to the substitution of all five hydrogen atoms on one of the two phenyl groups of the diphenylacetamide portion of the molecule. This strategic placement blocks a key site of metabolism, making Asimadoline-d5 an ideal internal standard for pharmacokinetic studies, as it co-elutes with the parent drug but is distinguishable by mass. researchgate.net
Achieving high isotopic enrichment and purity is essential for the utility of Asimadoline-d5 as a research standard. The goal is to obtain a product with a high percentage of d5 molecules and minimal amounts of d0 to d4 species.
A common and efficient method for deuterating the aromatic ring of the diphenylacetic acid precursor is through metal-catalyzed Hydrogen Isotope Exchange (HIE) . oup.commdpi.com This process typically involves:
Catalyst: Transition metal catalysts such as platinum, rhodium, or iridium are highly effective for HIE on aromatic rings. mdpi.comacs.org For instance, a Pt/C catalyst can be used. oup.com
Deuterium Source: A cost-effective and readily available source like deuterium oxide (D₂O) is often used as both the solvent and the deuterium donor. nih.gov
Reaction Conditions: The reaction is often heated to facilitate the exchange. Optimization involves adjusting the temperature, reaction time, and catalyst loading to maximize deuterium incorporation while minimizing side reactions or degradation of the starting material.
To ensure high purity, the reaction must be driven as close to completion as possible. This may involve using a large excess of the deuterium source and allowing sufficient reaction time. After the reaction, the deuterated precursor is rigorously purified to remove any remaining non-deuterated or partially deuterated material before its use in the final coupling step. The final isotopic enrichment is confirmed using mass spectrometry and NMR spectroscopy. rsc.org
Table 1: Parameters for Optimization of Aromatic Deuteration
| Parameter | Objective | Typical Approach |
| Isotopic Enrichment | Maximize the percentage of d5 molecules (>98%) | Use of a large excess of D₂O; sufficient reaction time; effective catalyst (e.g., Pt/C, Iridium complexes). oup.commdpi.comyoutube.com |
| Chemical Purity | Remove non-deuterated starting material and side products | Chromatographic purification (e.g., column chromatography) of the deuterated precursor. |
| Regioselectivity | Ensure deuteration occurs only on the target phenyl ring | The chosen catalytic system is generally selective for aromatic C-H bonds over aliphatic ones under controlled conditions. rsc.org |
| Reproducibility | Ensure consistent quality between batches | Strict control of reaction parameters: temperature, pressure, catalyst lot, and reaction time. |
Advanced Spectroscopic and Chromatographic Characterization of Deuterated Species
Confirming the identity, purity, and isotopic enrichment of the final Asimadoline-d5 (hydrochloride) product is accomplished using a combination of advanced analytical techniques.
Spectroscopic Characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound. For Asimadoline-d5, the molecular ion peak will be shifted by approximately 5 mass units compared to the unlabeled compound, confirming the incorporation of five deuterium atoms. The isotopic cluster pattern is analyzed to determine the degree of enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of Asimadoline-d5, the signals corresponding to the five protons on one of the diphenylacetamide's phenyl rings will be absent or significantly diminished, providing clear evidence of successful deuteration.
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms on the phenyl ring.
¹³C NMR: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to coupling with deuterium (C-D coupling), and their relaxation times will be altered.
Table 2: Expected Mass Spectrometry Data for Asimadoline-d5
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |
| Asimadoline | C₂₇H₃₀N₂O₂ | 414.2307 | 415.2380 |
| Asimadoline-d5 | C₂₇H₂₅D₅N₂O₂ | 419.2621 | 420.2694 |
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of the final product. An analyte is considered pure if its main peak accounts for >98% or >99% of the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is invaluable for confirming that the peak corresponding to the correct mass (Asimadoline-d5) is the major component and for quantifying any remaining isotopologue impurities (e.g., d4 or d0). oup.com
A slight difference in retention time between the deuterated and non-deuterated compound is often observed in chromatography, known as a chromatographic isotope effect. nih.govresearchgate.net Typically, in reversed-phase HPLC, the deuterated compound may elute slightly earlier than its non-deuterated counterpart due to subtle differences in hydrophobicity. researchgate.net
Table 3: Illustrative Chromatographic Data
| Compound | Typical Retention Time (min) | Purity Assay Method |
| Asimadoline | 10.5 | HPLC-UV |
| Asimadoline-d5 | 10.4 | HPLC-UV / LC-MS |
Molecular and Cellular Pharmacological Research of Asimadoline
Kappa-Opioid Receptor (KOR) Agonism and Selectivity
In Vitro Receptor Binding Affinity and Selectivity Studies
Comparative Binding Profiles Across Opioid Receptor Subtypes (μ, δ, κ)
Asimadoline (B1665285) demonstrates a high affinity and marked selectivity for the kappa-opioid receptor over the mu (μ) and delta (δ) opioid receptor subtypes. Radioligand binding assays using human recombinant opioid receptors expressed in Chinese Hamster Ovary (CHO) cells revealed a half-maximum inhibitory concentration (IC₅₀) of 1.2 nM for the kappa receptor. nih.govrtihs.org In contrast, its affinity for the mu and delta receptors was significantly lower, with IC₅₀ values of 601 nM and 597 nM, respectively. rtihs.orgnih.gov This translates to a selectivity ratio (κ:μ:δ) of approximately 1:501:498, highlighting its pronounced preference for the KOR. nih.govnih.gov The inhibition constants (Ki) further underscore this selectivity, with a Ki of 0.6 nM for the kappa receptor, 216 nM for the mu receptor, and 313 nM for the delta receptor. rtihs.orgnih.gov
| Receptor Subtype | IC₅₀ (nM) | Ki (nM) |
|---|---|---|
| Kappa (κ) | 1.2 | 0.6 |
| Mu (μ) | 601 | 216 |
| Delta (δ) | 597 | 313 |
Receptor Expression Systems in Binding Assays (e.g., CHO cells, guinea pig brain preparations)
The high affinity of Asimadoline for the KOR has been consistently demonstrated across different in vitro systems. In studies utilizing human recombinant kappa-opioid receptors expressed in CHO cells, Asimadoline displayed an IC₅₀ of 1.2 nM. nih.govrtihs.org Similarly, research conducted on guinea pig brain preparations, which endogenously express opioid receptors, showed a high-affinity binding with IC₅₀ values in the range of 3 to 6 nM. rtihs.orgnih.gov These findings from both recombinant and native tissue systems confirm the potent interaction of Asimadoline with the kappa-opioid receptor. rtihs.org
Functional Agonist Activity in Isolated Tissue Preparations (e.g., rabbit vas deferens, guinea pig ileum)
Functional assays in isolated tissue preparations have characterized Asimadoline as a potent, full agonist at the kappa-opioid receptor. rtihs.orgnih.gov In the rabbit vas deferens model, Asimadoline exhibited potent activity with an IC₅₀ of 54.5 nmol/l. nih.gov This effect was competitively inhibited by the non-selective opioid antagonist naloxone, confirming the opioid receptor-mediated action. nih.gov Asimadoline also demonstrates potent full agonist activity in the guinea pig ileum preparation. rtihs.orgnih.gov These classic bioassays provide functional evidence of Asimadoline's ability to activate KORs and elicit a physiological response.
Intracellular Signaling Pathways Mediated by KOR Activation
G Protein-Coupled Receptor Coupling and Downstream Effectors (e.g., K+ channel activation, Ca2+ channel inhibition, adenylate cyclase inhibition)
As a G protein-coupled receptor, the kappa-opioid receptor transduces extracellular signals into intracellular responses through its interaction with heterotrimeric G proteins, specifically of the Gi/o type. nih.gov Activation of the KOR by an agonist like Asimadoline initiates a cascade of intracellular events. nih.gov The Gα subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govnih.gov
Simultaneously, the Gβγ subunit dissociates and interacts with various downstream effectors. nih.gov This interaction leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and hyperpolarization of the cell membrane. nih.gov This hyperpolarization reduces neuronal excitability. nih.gov Furthermore, the Gβγ subunit mediates the inhibition of voltage-gated calcium (Ca²⁺) channels. nih.govresearchgate.net By reducing calcium influx, Asimadoline can decrease the release of neurotransmitters from nerve terminals. nih.govresearchgate.net Collectively, these signaling events—adenylate cyclase inhibition, potassium channel activation, and calcium channel inhibition—underlie the cellular mechanisms of action of Asimadoline following its binding to the kappa-opioid receptor. nih.govnih.govresearchgate.net
Regulation of KOR Expression and Function in Neuronal Systems
The kappa-opioid receptor (KOR) system is a critical modulator of neuronal function, and its expression and activity are tightly regulated. This section explores the dynamic nature of KOR in dorsal root ganglia (DRG) neurons, the molecular pathways governing its upregulation, and the localized synthesis of the receptor in axons.
Activity-Dependent and Sensitization-Dependent KOR Expression in Dorsal Root Ganglia (DRG) Neurons
The expression of kappa-opioid receptors (KORs) in dorsal root ganglia (DRG) neurons, which are primary sensory neurons, is not static. nih.gov Studies have revealed that both neuronal activity and sensitization can influence the levels of KOR expression. This dynamic regulation suggests that the sensitivity of sensory neurons to endogenous and exogenous kappa-opioids can be altered in different physiological and pathological states. While the precise mechanisms of activity-dependent KOR expression are still under investigation, it is understood that neuronal depolarization can trigger intracellular signaling cascades that lead to changes in gene transcription and protein synthesis. nih.gov
In conditions of chronic pain or inflammation, DRG neurons can become sensitized, leading to heightened pain perception. This sensitization is often associated with changes in the expression of various receptors and ion channels, including KORs. An increase in KOR expression in DRG neurons could represent a compensatory mechanism to dampen hyperexcitability.
Molecular Mechanisms of Receptor Upregulation and Functional Competence
The upregulation of KORs and their subsequent functional competence are governed by complex intracellular signaling pathways. Upon activation, KORs, like other G protein-coupled receptors, can initiate a cascade of events. One of the key pathways involved is the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Furthermore, the metabolism of arachidonic acid has been implicated in modulating KOR signaling. Arachidonic acid can be metabolized through various enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, to produce a variety of bioactive lipids that can influence neuronal excitability and signaling. The interplay between the PLC pathway and arachidonic acid metabolism can fine-tune the functional response of neurons to KOR activation.
Axonal mRNA Transport and Localized Translation of KOR in Primary Neurons
Emerging evidence indicates that the synthesis of KORs is not restricted to the cell body of neurons. The mRNA encoding for KOR has been found to be transported along axons of primary sensory neurons. nih.gov This axonal transport allows for the localized translation of KOR protein at distant sites, such as presynaptic terminals. nih.gov This mechanism provides a way for neurons to rapidly and specifically modify the number of functional receptors at particular subcellular locations in response to local signals.
Studies have demonstrated that depolarization of DRG neurons can stimulate the redistribution of KOR mRNA to translationally active polysomes within the axon, leading to increased local protein synthesis. nih.gov This process of localized translation is crucial for the precise spatial and temporal control of KOR signaling, enabling neurons to adapt their sensitivity to opioids in specific compartments.
Non-Opioid Receptor Mediated Interactions of Asimadoline (at elevated concentrations)
While Asimadoline is a selective KOR agonist, at elevated concentrations, it can exert effects that are not mediated by opioid receptors. These non-opioid actions have been observed in studies investigating its influence on epithelial transport.
Modulation of Epithelial Transport in Murine Trachea and Colon (Ussing Chamber studies)
In vitro studies using Ussing chambers have demonstrated that high concentrations of Asimadoline can modulate epithelial ion transport in both the murine trachea and colon. drugbank.com Specifically, Asimadoline was found to decrease short-circuit currents in these tissues. drugbank.com This effect suggests a potential role for Asimadoline in altering fluid and electrolyte movement across epithelial barriers, independent of its interaction with kappa-opioid receptors.
Inhibition of Basolateral Ca2+-Activated and Charybdotoxin-Sensitive K+ Channels
The mechanism underlying Asimadoline's modulation of epithelial transport appears to involve the inhibition of specific potassium (K+) channels. At elevated concentrations, Asimadoline has been shown to inhibit basolateral Ca2+-activated and charybdotoxin-sensitive K+ channels. These channels play a crucial role in maintaining the electrochemical gradient necessary for ion transport across the epithelium. By inhibiting these channels, Asimadoline can alter the net movement of ions and, consequently, water.
Pharmacokinetic and Metabolic Research in Preclinical Models Utilizing Asimadoline D5
Absorption and Distribution Studies in Animal Species (e.g., rats, dogs, monkeys)
Preclinical studies in several animal species have been conducted to characterize the absorption and distribution of asimadoline (B1665285) following administration.
Following oral administration, asimadoline is well-absorbed across multiple species. The absorption rate is reported to be 80% in rats and greater than 90% in both dogs and monkeys. Despite high absorption, the oral bioavailability is significantly lower due to extensive first-pass metabolism. In dogs, the bioavailability is approximately 20%, while in rats and monkeys, it is 14% and 6%, respectively.
Table 1: Comparative Oral Absorption and Bioavailability of Asimadoline
| Species | Oral Absorption Rate | Oral Bioavailability | Source |
|---|---|---|---|
| Rat | 80% | 14% | |
| Dog | >90% | 20% |
A key characteristic of asimadoline is its limited ability to cross the blood-brain barrier (BBB). Studies indicate that there is no significant penetration into the central nervous system. Less than 1% of the total tissue concentration of the drug was found in the brain one hour after either oral or intravenous administration in preclinical models.
This restricted brain entry is attributed to two main factors: the compound's amphiphilic chemical structure, which is not conducive to passive diffusion across the BBB, and its function as a substrate for the P-glycoprotein (P-gp) efflux transporter. P-glycoprotein, located in the endothelial cells of the BBB, actively transports asimadoline out of the brain and back into the bloodstream. Research using knockout mice genetically engineered to lack P-gp (mdr1a/1b double knockout mice) demonstrated this mechanism's importance; the absence of P-gp resulted in a nine-fold increase in asimadoline accumulation in the brain compared to wild-type mice. This confirms that P-gp plays a critical role in limiting the central nervous system exposure of asimadoline.
Following administration, asimadoline distributes rapidly into various tissues and organs. Preclinical studies have shown that concentrations in the liver, kidney, and lung are several-fold higher than those observed in plasma. In contrast, and consistent with its poor BBB penetration, there is no significant concentration of the compound in the brain, liver, or kidneys after the administration of radiolabeled asimadoline.
Metabolic Fate Elucidation Using Deuterated Asimadoline-d5
The use of deuterated compounds like Asimadoline-d5 is a standard and effective technique in drug metabolism studies. It allows for the differentiation of the drug and its metabolites from endogenous compounds by mass spectrometry, aiding in the precise identification and characterization of metabolic pathways.
The metabolism of asimadoline is rapid and extensive in preclinical species. The primary metabolic pathway is Phase II conjugation, with the major metabolite found in the plasma and bile of both rats and dogs being the glucuronide of asimadoline.
In addition to glucuronidation, asimadoline undergoes Phase I metabolism, leading to the formation of at least 10 different metabolites. These transformations primarily involve:
Aromatic hydroxylation
Oxidative opening of the 3-hydroxypyrrolidine ring
Subsequent conjugation of the hydroxylated products
The cytochrome P450 (CYP) enzyme system is involved in the formation of these Phase I metabolites, with studies identifying CYP2C9, CYP2C19, CYP2D6, and CYP3A4 as participating enzymes.
Table 2: Summary of Asimadoline Metabolism
| Metabolic Phase | Pathway | Key Metabolites/Products | Enzymes Involved | Source |
|---|---|---|---|---|
| Phase II | Glucuronidation | Asimadoline-glucuronide (Major metabolite) | UGTs (inferred) | |
| Phase I | Oxidation | Aromatic hydroxylation products | CYP2C9, CYP2C19 |
The metabolic profile of asimadoline appears to be qualitatively similar across the different animal species studied and is also comparable to that observed in humans. In both rats and dogs, the principal metabolite identified in plasma and bile is the direct glucuronide conjugate of the parent compound. This suggests a consistent and conserved primary metabolic pathway across these preclinical models.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Asimadoline |
| Asimadoline-d5 (hydrochloride) |
| Naloxone |
Application of Deuterium (B1214612) Labeling for Isotope Effect Studies in Metabolism
The use of stable isotopes, such as deuterium, is a valuable technique in drug metabolism studies to investigate the mechanisms and kinetics of metabolic pathways. The substitution of hydrogen with deuterium at a specific site in a drug molecule, such as in Asimadoline-d5, can lead to a kinetic isotope effect (KIE). nih.gov A primary deuterium KIE occurs when the bond to the isotope is cleaved in the rate-determining step of a reaction. nih.gov The C-D bond is stronger than the C-H bond, and thus its cleavage requires more energy, resulting in a slower reaction rate.
This principle is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, where C-H bond cleavage is a common step. nih.gov By comparing the metabolic rate of the deuterated compound (Asimadoline-d5) with its non-deuterated counterpart (Asimadoline), researchers can elucidate whether a particular metabolic pathway is sensitive to this isotopic substitution. A significant KIE provides evidence that C-H bond scission is a rate-limiting part of that specific metabolic transformation.
Excretion Pathways in Preclinical Animal Models
Preclinical studies in animal models have established that the excretion of Asimadoline and its metabolites occurs predominantly through the fecal route. nih.gov Following administration of radiolabeled Asimadoline ([14C]-Asimadoline) to rats and dogs, the majority of the radioactivity is recovered in the feces. nih.gov This indicates that biliary excretion is the primary pathway for the elimination of the drug and its metabolites from the body.
The metabolism of Asimadoline is rapid and extensive, with the primary metabolite identified in the plasma and bile of rats and dogs being the glucuronide conjugate of the parent compound. nih.gov This extensive first-pass metabolism contributes to the compound's low oral bioavailability. nih.gov The formation of the glucuronide, a Phase 2 metabolite, facilitates its excretion into the bile. In addition to glucuronidation, at least ten other Phase 1 metabolites have been identified in urine and feces, resulting from processes like aromatic hydroxylation and oxidation of the hydroxypyrrolidine ring. nih.gov
The table below summarizes the oral bioavailability of Asimadoline in different preclinical species, which is influenced by its extensive first-pass metabolism and subsequent excretion.
| Preclinical Species | Oral Bioavailability (%) |
|---|---|
| Rat | 14 |
| Dog | 20 |
| Monkey | 6 |
Interaction with Drug Transporters (e.g., P-glycoprotein in mouse mdr1a, human MDR1)
Asimadoline has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). nih.gov P-gp is a member of the ATP-binding cassette (ABC) transporter family and is expressed in various tissues, including the blood-brain barrier, where it plays a crucial role in limiting the entry of xenobiotics into the central nervous system. In mice, the drug-transporting P-glycoproteins are encoded by the mdr1a and mdr1b genes, which are homologous to the human MDR1 (also known as ABCB1) gene.
In vitro studies utilizing polarized epithelial cell lines transfected with the respective cDNAs have demonstrated that Asimadoline is actively transported by both mouse mdr1a P-gp and human MDR1 P-gp. This interaction with P-gp at the blood-brain barrier is a key factor contributing to the peripherally selective action of Asimadoline, as it effectively pumps the drug out of the brain, keeping central nervous system concentrations low. nih.gov Preclinical studies have shown that less than 1% of the total tissue concentration of Asimadoline is found in the brain one hour after administration. nih.gov
The table below summarizes the interaction of Asimadoline with P-glycoprotein transporters.
| Transporter | Species | Interaction | Effect |
|---|---|---|---|
| P-glycoprotein (mdr1a) | Mouse | Substrate | Limits brain penetration |
| P-glycoprotein (MDR1) | Human | Substrate | Limits brain penetration |
Advanced Analytical Methodologies and Research Applications of Asimadoline D5
Quantitative Bioanalysis of Asimadoline (B1665285) and Metabolites in Biological Matrices
Accurate measurement of drug and metabolite concentrations in complex biological samples like plasma, urine, and tissues is fundamental to pharmacokinetic and metabolic studies. Asimadoline-d5 plays a critical role in achieving the necessary precision and accuracy in these bioanalytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used for the separation, detection, and quantification of chemical compounds in complex mixtures. semanticscholar.orgmdpi.com The development of these methods for Asimadoline involves a multi-step process.
First, chromatographic conditions are optimized to achieve a clear separation of Asimadoline and its metabolites from endogenous components in the biological matrix. This involves selecting the appropriate column, mobile phase (for LC) or carrier gas (for GC), and temperature gradient.
Next, the mass spectrometer parameters are tuned for maximum sensitivity and specificity. In LC-MS/MS, this is typically done using electrospray ionization (ESI) and operating the instrument in Multiple Reaction Monitoring (MRM) mode. ijpras.com MRM involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation. This high specificity minimizes interference from other molecules in the sample. nih.gov
Method validation is then performed to ensure reliability. Key validation parameters include:
Linearity: Establishing a concentration range over which the instrument's response is proportional to the analyte concentration.
Accuracy and Precision: Determining how close the measured values are to the true values and how reproducible the measurements are.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov
Selectivity: Ensuring the method can measure the analyte without interference from other compounds in the sample.
Matrix Effect: Assessing whether components in the biological sample suppress or enhance the ionization of the analyte, potentially affecting accuracy. nih.gov
Below is an interactive table summarizing typical parameters for an LC-MS/MS method developed for Asimadoline quantification.
| Parameter | Description | Typical Value/Condition |
| Chromatography | ||
| Instrument | Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) system |
| Column | Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Solvents | Gradient elution with water and acetonitrile (containing formic acid) |
| Flow Rate | Speed of mobile phase | 0.3 - 0.5 mL/min |
| Mass Spectrometry | ||
| Instrument | Mass Analyzer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Method of ionization | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition | Precursor Ion -> Product Ion | Asimadoline: e.g., m/z 435.3 -> 121.1 |
| Asimadoline-d5: e.g., m/z 440.3 -> 121.1 |
The most critical application of Asimadoline-d5 in bioanalysis is its use as an internal standard (IS). An ideal IS should behave identically to the analyte during sample preparation (e.g., extraction) and analysis, but be distinguishable by the detector. Stable isotope-labeled internal standards (SIL-IS) like Asimadoline-d5 are considered the gold standard for quantitative LC-MS/MS assays. mdpi.com
During analysis, a known amount of Asimadoline-d5 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because Asimadoline-d5 has nearly identical physicochemical properties to Asimadoline, it experiences the same degree of loss during extraction, and the same extent of ionization suppression or enhancement in the mass spectrometer's ion source. nih.gov
The instrument measures the peak area ratio of the analyte (Asimadoline) to the internal standard (Asimadoline-d5). By calculating this ratio, any variations that occurred during the analytical process are effectively canceled out. This normalization ensures that the final calculated concentration of Asimadoline is highly accurate and reproducible, correcting for potential inconsistencies in sample handling and matrix effects.
Applications of Asimadoline-d5 in Metabolic Pathway Tracing and Flux Analysis
Stable isotope tracing is a powerful technique to track the metabolic fate of a drug within a biological system. nih.govnih.gov By administering Asimadoline-d5, researchers can follow the journey of the deuterated molecule as it is absorbed, distributed, and transformed by metabolic enzymes.
When a sample (e.g., plasma or urine) is analyzed by mass spectrometry, the metabolites of Asimadoline-d5 will also contain the deuterium (B1214612) label. This results in a characteristic mass shift compared to the metabolites formed from the non-labeled drug. For example, if Asimadoline undergoes hydroxylation (the addition of an oxygen atom, +16 Da), its metabolite will have a specific mass. The corresponding hydroxylated metabolite of Asimadoline-d5 will have a mass that is 16 Da higher than Asimadoline-d5, but will still retain the deuterium atoms.
This allows for the unambiguous identification of drug-related material in a complex metabolome. By analyzing the mass spectra, scientists can map the biotransformation pathways, identify the chemical structures of metabolites, and quantify their rate of formation and elimination (metabolic flux). nih.gov This information is crucial for understanding a drug's efficacy and potential for drug-drug interactions.
Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Deuterium (²H) NMR spectroscopy is a specialized technique that observes the magnetic properties of deuterium nuclei. nih.gov While proton (¹H) NMR is more common, ²H NMR provides unique information, particularly when using isotopically labeled compounds like Asimadoline-d5.
The natural abundance of deuterium is very low (about 0.01%), so a ²H NMR spectrum of an unlabeled compound shows virtually no signal. nih.gov However, for Asimadoline-d5, strong signals will be observed only from the five specific positions where deuterium atoms have been incorporated. This confirms the exact location of the isotopic labels within the molecule.
Furthermore, deuterium isotope effects can be observed in the NMR spectra of other nuclei, such as ¹³C. mdpi.comrsc.org The presence of a nearby deuterium atom can cause small but measurable shifts in the resonance of a carbon atom. These isotope effects can provide subtle structural information about molecular conformation and intramolecular interactions, as the magnitude of the effect can be sensitive to the spatial arrangement of the atoms.
High-Resolution Mass Spectrometry for Identification of Unknown Metabolites
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements (typically with an error of less than 5 parts per million). nih.govnih.gov This capability is invaluable for identifying previously unknown metabolites. ijpras.comresearchgate.net
When analyzing samples from a metabolism study, HRMS can detect numerous potential metabolites. By measuring the exact mass of a metabolite, its elemental formula can be determined with high confidence. chromatographyonline.com This allows researchers to distinguish between different biotransformations that might result in the same nominal mass. For example, the addition of three methyl groups versus the addition of one propyl group would result in a similar mass change, but HRMS can easily differentiate them based on their precise masses.
The use of Asimadoline-d5 in conjunction with HRMS further enhances this process. Data analysis software can specifically search for pairs of peaks separated by the exact mass difference between Asimadoline and Asimadoline-d5. This "isotope pattern filtering" quickly highlights all drug-related compounds, distinguishing them from endogenous metabolites and background noise, which significantly accelerates the process of identifying novel metabolic pathways. nih.gov
The table below illustrates how HRMS can be used to identify potential biotransformations of Asimadoline by comparing measured masses to theoretical masses.
| Compound | Biotransformation | Theoretical m/z | Measured m/z (HRMS) | Mass Error (ppm) | Inferred Formula |
| Asimadoline | Parent Drug | 435.2387 | 435.2385 | -0.5 | C₂₅H₃₀N₄O₃ |
| Metabolite A | Hydroxylation (+O) | 451.2336 | 451.2332 | -0.9 | C₂₅H₃₀N₄O₄ |
| Metabolite B | Glucuronidation (+C₆H₈O₆) | 611.2701 | 611.2708 | +1.1 | C₃₁H₃₈N₄O₉ |
| Metabolite C | N-dealkylation (-C₂H₄) | 407.2078 | 407.2076 | -0.5 | C₂₃H₂₆N₄O₃ |
Preclinical in Vitro and Ex Vivo Research Applications
Receptor Functionality Assays in Cultured Cells and Recombinant Systems
Asimadoline's interaction with opioid receptors has been extensively characterized in vitro, confirming its high affinity and selectivity for the kappa-opioid receptor (KOR). These studies are crucial for understanding its primary pharmacological profile.
Receptor binding assays using human recombinant receptors have demonstrated that Asimadoline (B1665285) binds with high affinity to the KOR. nih.govnih.govelsevierpure.com It displays significant selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.govnih.govelsevierpure.com In functional assays, Asimadoline behaves as a full and complete agonist at the KOR. nih.govnih.gov For instance, in the rabbit vas deferens model, it acts as a potent agonist, and this action is competitively inhibited by the non-selective opioid antagonist naloxone. nih.gov
Further studies in cultured cell systems, such as Human Embryonic Kidney 293 (HEK293) cells expressing recombinant human or mouse KORs, have explored the functional consequences of receptor activation. One such study utilized Bioluminescence Resonance Energy Transfer (BRET) to measure the activation of the Gi signaling pathway, a hallmark of KOR activation. researchgate.net These assays provide a quantitative measure of the compound's efficacy and potency at the cellular level.
| Receptor | Species/System | Affinity (IC50) | Selectivity Ratio (κ:μ:δ) |
|---|---|---|---|
| Kappa (κ) | Human Recombinant | 1.2 nM | 1 : 501 : 498 |
| Mu (μ) | Human Recombinant | 3 µM (3000 nM) | |
| Delta (δ) | Human Recombinant | 0.7 µM (700 nM) | |
| Kappa (κ) | Guinea Pig | 5.6 nM | N/A |
Neurotransmitter Release Studies in Isolated Neuronal Preparations
Activation of KORs, which are G-protein coupled receptors, generally leads to inhibitory effects at the neuronal level, including the reduction of neurotransmitter release from presynaptic terminals. drugbank.com Preclinical studies suggest that Asimadoline exerts its effects through this mechanism, particularly within the enteric nervous system (ENS).
In vitro models have shown that Asimadoline acts presynaptically to diminish the release of neurotransmitters within the ENS. researchgate.net This action is believed to contribute to its effects on visceral sensation and gut motility. researchgate.net For example, research on isolated human colon tissue has demonstrated that Asimadoline can inhibit cholinergically-mediated muscle contractions, although this effect was observed at concentrations higher than those needed for significant KOR activation in cell-based assays. researchgate.net
Furthermore, studies have investigated Asimadoline's influence on the secretion of Arginine-Vasopressin (AVP), a peptide hormone and neurotransmitter. In vitro and ex vivo findings are supported by human studies showing that higher doses of Asimadoline can suppress AVP secretion. nih.govnih.gov This indicates an inhibitory effect on the neuronal release of AVP.
| Preparation/System | Neurotransmitter/Effect | Finding |
|---|---|---|
| Enteric Nervous System (ENS) Preparations | General Neurotransmitter Release | Acts presynaptically to reduce neurotransmitter release. researchgate.net |
| Isolated Human Colon Tissue | Acetylcholine (inferred) | Inhibited cholinergically-mediated contractions at high concentrations. researchgate.net |
| Hypothalamic-Pituitary System (inferred from human studies) | Arginine-Vasopressin (AVP) | Suppressed AVP secretion at high doses. nih.govnih.gov |
Ion Channel Electrophysiology Studies on Primary Cell Lines and Recombinant Channels
Research indicates that, like other arylacetamide KOR agonists, Asimadoline can non-selectively inhibit voltage-gated sodium channels. nih.gov It also demonstrates a low-affinity interaction with L-type calcium channels. nih.gov The concentrations required to elicit these effects are substantially higher (150 to 800-fold) than its affinity for the KOR, suggesting these are secondary, off-target effects. nih.gov
More specifically, studies on epithelial tissues have revealed that Asimadoline's inhibitory effect on ion transport is sensitive to the potassium (K+) channel blocker, charybdotoxin. drugbank.com This suggests that Asimadoline inhibits basolateral Ca2+-activated, charybdotoxin-sensitive K+ channels, a mechanism that appears to be independent of its action on opioid receptors. drugbank.com
Epithelial Ion Transport Studies in Ussing Chamber Models
The Ussing chamber is an ex vivo apparatus used to measure ion transport across epithelial tissues. Studies using this model have provided significant insights into Asimadoline's effects on intestinal and tracheal epithelium, which are relevant to its potential therapeutic use in gastrointestinal disorders.
In experiments using murine colon and trachea mounted in Ussing chambers, Asimadoline was shown to decrease the short-circuit current (Isc), an indicator of net ion transport. drugbank.com This effect was concentration-dependent, with a half-maximal inhibition (IC50) at approximately 23.7 µM. drugbank.com
Interestingly, this inhibitory action was not blocked by the opioid antagonists naloxone or nor-binaltorphimine, indicating that the effect on epithelial ion transport is not mediated by KORs. drugbank.com Asimadoline was found to inhibit transient Ca2+-dependent chloride (Cl-) secretion and reduce the amiloride-sensitive sodium (Na+) current. drugbank.com The data strongly suggest that these effects are a result of inhibiting basolateral Ca2+-activated K+ channels. drugbank.com
| Tissue | Parameter Measured | Effect of Asimadoline | KOR Involvement |
|---|---|---|---|
| Murine Colon & Trachea | Short-Circuit Current (Isc) | Decreased (IC50 = 23.7 µM) drugbank.com | No drugbank.com |
| Murine Colon & Trachea | Ca2+-dependent Cl- Secretion | Inhibited drugbank.com | No drugbank.com |
| Murine Colon & Trachea | Amiloride-sensitive Na+ Current | Reduced drugbank.com | No drugbank.com |
Investigating Receptor Desensitization and Internalization Processes
The long-term efficacy of G-protein coupled receptor (GPCR) agonists can be limited by receptor desensitization and internalization, processes where the receptor becomes less responsive to stimulation and is removed from the cell surface. In vitro assays are used to study how specific agonists like Asimadoline trigger these regulatory mechanisms.
Studies in HEK293 cells expressing human and mouse KORs have utilized Time-Resolved Fluorescence Energy Transfer (TR-FRET) to monitor receptor internalization following exposure to Asimadoline. researchgate.net These experiments have shown that Asimadoline does induce the internalization of KORs. researchgate.net Interestingly, substantial differences in the efficacy and potency of Asimadoline have been observed between recombinant mouse and human receptors expressed in HEK293 cells and native receptors in tissue samples, highlighting the complexity of translating findings from recombinant systems to native environments. researchgate.net Understanding the dynamics of Asimadoline-induced receptor internalization is crucial for predicting the potential for tolerance development with chronic use.
Preclinical in Vivo Research Applications and Animal Model Studies
Modulation of Visceral Sensation in Animal Models
Asimadoline (B1665285) has been evaluated in various preclinical animal models to investigate its effects on visceral sensation, particularly in conditions of visceral hypersensitivity, a key feature of functional bowel disorders like Irritable Bowel Syndrome (IBS). clinicaltrials.gov Experimental studies in animal models have demonstrated that peripheral kappa-opioid agonists, such as asimadoline, can decrease the sensation associated with colonic distension. drugbank.com
The rat colonic distension model is a standard method for assessing visceral nociception. In this model, a balloon is inserted into the colon and inflated to various pressures to mimic bloating and distension, and the animal's pain response is measured. Asimadoline has been tested in this model in rats under both normal and hyperalgesic conditions. nih.gov
Research indicates that kappa-opioid agonists significantly reduce visceral pain responses. nih.gov A noteworthy finding is that the antinociceptive (pain-reducing) effect of these agonists, including asimadoline, is more pronounced when a state of acute or chronic hypersensitivity has been induced in the animal model. nih.gov This suggests a preferential efficacy of asimadoline in pathological states characterized by heightened visceral sensitivity. nih.gov The mechanism is believed to involve the upregulation of kappa-opioid receptors in the presence of inflammation, allowing asimadoline to act peripherally on pelvic nerve afferent fibers that innervate the colon. nih.gov
| Animal Model Condition | Effect of Asimadoline | Key Finding |
|---|---|---|
| Normal Visceral Sensation | Attenuation of visceral nociception | Demonstrates baseline analgesic activity on visceral pain. |
| Induced Visceral Hypersensitivity | Enhanced attenuation of visceral nociception | Suggests increased efficacy in pathological pain states. nih.gov |
Anti-Hyperalgesic and Anti-Allodynic Effects in Animal Models
Beyond visceral pain, asimadoline has been studied for its potential to alleviate neuropathic pain symptoms such as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain resulting from normally non-painful stimuli).
Painful diabetic neuropathy is a common complication of diabetes. The streptozotocin-induced diabetic rat is a widely used model to study this condition. In these animals, researchers investigated the effects of the peripheral kappa-opioid agonist asimadoline on formalin-evoked hyperalgesia and tactile allodynia. nih.gov
The study found that asimadoline acutely ameliorated both of these pain-related behaviors in diabetic rats. nih.gov To confirm that this effect was mediated by its intended target, the kappa-opioid receptor (KOR), diabetic rats were pre-treated with nor-binaltorphimine, a selective KOR antagonist. The administration of this antagonist blocked asimadoline's ability to alleviate tactile allodynia, confirming the mechanism of action. nih.gov These findings are significant as research also showed that KOR levels were elevated in the peripheral nerves of diabetic rats, suggesting that targeting these upregulated peripheral receptors could be a viable therapeutic strategy. nih.gov
| Pain Behavior | Effect of Asimadoline | Effect of Asimadoline + KOR Antagonist |
|---|---|---|
| Tactile Allodynia | Acutely ameliorated | Effect was abolished nih.gov |
| Formalin-Evoked Hyperalgesia | Acutely ameliorated | Effect was partially inhibited nih.gov |
Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) are neuropeptides highly expressed in sensory neurons and are known to play a significant role in transmitting pain signals. elifesciences.org Research in a rat model of chronic arthritis explored asimadoline's effect on the expression of these neuropeptides in the dorsal root ganglia (DRG), where the cell bodies of sensory neurons are located. nih.gov
The study found that in the chronic arthritic state, there was an increased production of both SP and CGRP. nih.gov Treatment with asimadoline reduced the expression of both SP and CGRP in the DRG cells. nih.gov This finding supports the hypothesis that kappa-opioid agonists like asimadoline can act on peripheral nerve terminals to inhibit the release of these pro-inflammatory and pain-mediating neuropeptides, which leads to a subsequent reduction in their synthesis within the DRG. nih.gov
Gastrointestinal Motility and Functional Studies in Animal Models
The impact of asimadoline on gastrointestinal function, specifically transit time, has also been a subject of preclinical investigation to understand its broader effects on the digestive system.
Studies in animal models have shown that asimadoline does not appear to affect normal gastrointestinal motility. Specifically, research in mice indicated that asimadoline has no effect on normal transit time in the small intestine. nih.gov This lack of effect on basal motility is a key characteristic, suggesting that it does not cause constipation, a common side effect of other opioid classes. nih.gov
However, while it doesn't alter normal transit, asimadoline has been shown to inhibit stress-induced fecal output in rats. nih.gov This suggests that, similar to its effects on visceral sensation, asimadoline's impact on motility may be more pronounced in sensitized or pathological states rather than under normal physiological conditions. nih.gov
| Animal Model | Condition | Effect on Gastrointestinal Transit |
|---|---|---|
| Mouse | Normal/Basal | No effect on small intestine transit time. nih.gov |
| Rat | Stress-Induced | Inhibited fecal output. nih.gov |
Research on Gastric Emptying and Satiation Mechanisms
Preclinical research in animal models has established that asimadoline can influence gastrointestinal sensory mechanisms, including those related to gastric distention. nih.govclinicaltrials.gov As a peripherally acting kappa-opioid receptor agonist, asimadoline has been shown to attenuate visceral sensitivity. nih.gov In various animal models, the compound has demonstrated an ability to reduce the responses to noxious gastric and colorectal distention, with these effects being particularly pronounced in the presence of inflammation. nih.gov
Table 1: Summary of Asimadoline's Effects on Gastric Sensation in Animal Models
| Model Type | Key Finding | Implication for Satiation |
| Animal models with noxious gastric distention | Attenuated responses to distention, especially post-inflammation nih.gov | Modulation of visceral sensitivity may alter feelings of fullness and satiation. |
| General visceral pain models | Reduction in sensation responses to gut distention nih.gov | Suggests a mechanism for increasing the threshold for discomfort from gastric filling. |
Studies on Peripheral Anti-Inflammatory Actions in Animal Models (e.g., joint fluid substance P levels)
Asimadoline exhibits peripheral anti-inflammatory properties that have been investigated in animal models of arthritis. nih.gov These actions are, in part, mediated through the modulation of neuropeptides such as substance P within inflamed tissues. nih.govnih.gov
In a key study using a rat model of Freund's adjuvant-induced arthritis, asimadoline was effective in attenuating joint damage. nih.gov The research explored the relationship between the anti-inflammatory effects of asimadoline and the levels of substance P in joint tissue. nih.gov The effect of asimadoline on substance P levels was found to be time-dependent. Early, short-term treatment (3 days) led to a reduction in substance P content, which correlated with clinical improvement. nih.gov Paradoxically, longer treatment periods (12 or 21 days) resulted in an increase in substance P levels, even as the clinical improvement was sustained. nih.gov This suggests a complex regulatory role for kappa-opioid agonists on neuropeptide synthesis or release from neural or immune cells at different stages of inflammatory disease. nih.gov Notably, these anti-inflammatory effects were observed to be more prominent in female arthritic rats compared to males. nih.gov
Table 2: Asimadoline's Anti-Inflammatory Effects in a Rat Arthritis Model
| Treatment Duration | Effect on Joint Damage | Effect on Joint Tissue Substance P (SP) Levels |
| 3 Days | Marked attenuation of disease nih.gov | Reduction nih.gov |
| 12 Days | Marked attenuation of disease nih.gov | Increase nih.gov |
| 21 Days | Marked attenuation of disease nih.gov | Increase nih.gov |
Evaluation of Functional Effects in Animal Models of Disease Components (e.g., aspects of irritable bowel syndrome pathophysiology)
Asimadoline has been extensively evaluated in animal models that replicate key components of irritable bowel syndrome (IBS), particularly visceral hypersensitivity. clinicaltrials.govnih.govdrugbank.com These models are crucial as it is difficult to determine if animals experience the full spectrum of IBS. nih.gov The primary mechanism investigated is the modulation of sensory signals from the gut. tandfonline.com
In various rat models, asimadoline has been tested for its ability to reduce the sensory response to colonic distention, a common method for assessing visceral pain that mimics symptoms in human IBS. nih.govnih.govfrontiersin.org Studies show that kappa-opioid agonists like asimadoline significantly attenuate visceral nociception in these models. nih.gov A key finding is that the antinociceptive effect of asimadoline is enhanced when visceral hypersensitivity has been induced, either acutely or chronically. nih.govtandfonline.com This suggests that the expression or function of peripheral kappa-opioid receptors on visceral afferent nerve terminals may be upregulated in sensitized states, making them more responsive to asimadoline's effects. tandfonline.comresearchgate.net
By activating these peripheral kappa-opioid receptors, asimadoline is proposed to reduce the transmission of sensory input to the brain, diminish local reflexes, and decrease neurotransmitter release within the enteric nervous system (ENS), thereby reducing visceral pain and hypersensitivity. tandfonline.comresearchgate.net
Table 3: Functional Effects of Asimadoline in Animal Models of IBS Components
| Animal Model | Disease Component Modeled | Key Effect of Asimadoline | Proposed Mechanism |
| Rat colonic distension model | Visceral nociception/pain nih.gov | Significantly attenuates visceral nociception nih.gov | Activation of kappa-opioid receptors on visceral afferent nerves. tandfonline.comresearchgate.net |
| Rat model with induced visceral hypersensitivity | Visceral hypersensitivity nih.gov | Enhanced antinociceptive effect compared to non-hypersensitive state nih.govtandfonline.com | Increased function/expression of kappa-opioid receptors in sensitized states. tandfonline.comresearchgate.net |
| General models of colitis and visceral pain | Inflammation-induced visceral pain researchgate.net | Reduces nociceptive responses nih.govresearchgate.net | Peripheral analgesic and antihyperalgesic actions. nih.gov |
Structure Activity Relationship Sar Studies and Analogue Development
Rational Design and Synthesis of Novel Asimadoline (B1665285) Analogues
The rational design of novel analogues of Asimadoline and related arylacetamides is rooted in modifying the parent structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The arylacetamide class, to which Asimadoline belongs, was first described in 1982. nih.gov The design strategy often involves iterative modifications of key structural components. nih.gov
For instance, research into the broader class of arylacetamides, such as the precursor U-50,488, has shown that modifications to the cyclohexane (B81311) ring can significantly alter activity. nih.gov The synthesis of new analogues typically involves multi-step chemical processes, such as the reaction of carboxylic acids with other chemical moieties to form amide linkers, which are generally stable and poorly reactive. mdpi.com These synthetic schemes allow for the systematic exploration of how different substituents and structural changes impact the molecule's interaction with the KOR. nih.govmdpi.com
Elucidation of Structural Determinants for KOR Binding and Selectivity
The selectivity of Asimadoline for the kappa-opioid receptor over mu (MOR) and delta (DOR) opioid receptors is determined by specific molecular interactions within the receptor's binding pocket. nih.govmdpi.com Opioid receptors share a high degree of sequence identity, yet the KOR binding pocket is narrower and deeper, which can be exploited for designing selective ligands. nih.gov
Key structural determinants for KOR binding and selectivity include:
Ionic Interaction : A crucial anchoring point for most opioid ligands is an ionic interaction between a protonatable nitrogen atom on the ligand and the highly conserved aspartic acid residue D1383.32 in the receptor. mdpi.commdpi.com
Hydrophobic Pockets : The KOR features distinct hydrophobic sub-pockets. The interaction of the ligand's hydrophobic parts, such as the aryl groups in Asimadoline, with these pockets is critical for binding affinity. nih.gov Specifically, a sub-pocket between transmembrane domains TM2 and TM3 is more hydrophobic in KOR compared to MOR, partly due to the presence of the non-conserved residue V118(2.63). nih.gov
Selectivity-Determining Residues : Specific amino acid differences between opioid receptor subtypes act as "address" residues that determine ligand selectivity. For example, residue V1082.53 in KOR has been identified as a key determinant of selectivity against MOR and DOR, which have a smaller alanine (B10760859) residue at the corresponding position. mdpi.com
Computational methods such as molecular docking and dynamic pharmacophore generation are used to model these interactions and rationalize the observed binding affinities, guiding the design of more selective analogues. mdpi.com
Influence of Stereochemistry on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of chiral drugs like Asimadoline. ijpsjournal.comnih.gov Since biological systems, including receptors, are themselves chiral, they interact differently with each enantiomer (mirror-image isomer) of a drug. nih.govresearchgate.net
In the case of Asimadoline's parent compound and related molecules, studies have demonstrated the importance of specific stereoisomers for potent kappa-opioid activity. nih.gov The use of a single, more active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov For example, the antihypertensive drug methyldopa (B1676449) is active only in its S-isomer form, while the R-isomer of the anti-arthritic drug penicillamine (B1679230) is highly toxic with no therapeutic benefit. biomedgrid.combiomedgrid.com This principle underscores the importance of stereochemical purity in the development and use of drugs like Asimadoline.
Comparative Pharmacological Profiling with Other Kappa-Opioid Receptor Ligands and Related Compounds
Asimadoline is a potent and highly selective KOR agonist. nih.govnih.gov Its pharmacological profile is often compared with other KOR ligands, including the endogenous peptide dynorphin (B1627789) and synthetic compounds like U-50,488H and fedotozine. wikipedia.orgnih.gov Asimadoline's high affinity for the KOR is demonstrated by its low IC50 value, which is the concentration required to inhibit 50% of binding. nih.govnih.gov
Asimadoline shows a profound selectivity for the kappa receptor over the mu and delta receptors. nih.govnih.gov This selectivity is crucial for minimizing the side effects associated with mu-opioid receptor activation, such as respiratory depression and dependence. nih.gov
| Receptor | Source | IC50 (nM) | Binding Selectivity Ratio (κ : μ : δ) |
|---|---|---|---|
| Human Recombinant Kappa (κ) | Human Recombinant | 1.2 | 1 : 501 : 498 |
| Human Recombinant Mu (μ) | Human Recombinant | 601 | |
| Human Recombinant Delta (δ) | Human Recombinant | 597 | |
| Guinea Pig Kappa (κ) | Guinea Pig Cerebellum | 5.6 | N/A |
Data sourced from Camilleri M, 2008. nih.govnih.gov and Mayer et al, 2012. nih.gov
In functional assays, Asimadoline behaves as a full agonist at the KOR. nih.govnih.gov Some studies also investigate the concept of "biased agonism," where a ligand preferentially activates one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.govmdpi.com Developing G-protein biased KOR agonists is a strategy aimed at retaining the analgesic effects while reducing adverse effects like dysphoria, which are thought to be mediated by the β-arrestin pathway. nih.govmdpi.com
Development of Prodrugs and Advanced Delivery Systems for Tertiary Amine-Containing Drugs
Asimadoline contains a tertiary amine group, a common functional group in many pharmaceuticals. drugbank.com A significant challenge for amine-containing drugs can be their physicochemical properties, such as water solubility or membrane permeability. nih.gov Prodrug strategies are often employed to overcome these limitations. mdpi.com A prodrug is an inactive compound that is converted into the active parent drug in the body through enzymatic or chemical processes. mdpi.com
Several prodrug approaches have been developed for tertiary amines:
N-Phosphonooxymethyl Prodrugs : This approach involves creating a quaternary salt by reacting the tertiary amine with a reagent like di-tert-butyl chloromethyl phosphate. acs.org This novel prodrug can improve water solubility and is designed to release the parent drug via a two-step process: enzyme-catalyzed dephosphorylation followed by spontaneous chemical breakdown. acs.org
N-Acyloxyalkylation : Stable quaternary ammonium (B1175870) salts can be produced from tertiary amines that are susceptible to hydrolysis by esterase enzymes, which then decompose to release the active drug. nih.gov
Signal-Triggered Release Systems : Advanced delivery systems can incorporate prodrugs into materials like polymer hydrogels. chemrxiv.org The prodrug can be designed with a "caged" structure that releases the active tertiary amine drug only upon receiving a specific chemical signal, such as a biomarker molecule. chemrxiv.org
These strategies offer a means to improve the delivery and therapeutic profile of tertiary amine-containing drugs like Asimadoline by modifying their pharmacokinetics without altering the structure of the active pharmacophore. nih.govacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Asimadoline |
| Asimadoline-d5 (hydrochloride) |
| U-50,488 / U-50,488H |
| Fedotozine |
| Dynorphin |
| Methyldopa |
| Penicillamine |
Emerging Research Techniques and Future Directions
Advanced Omics Technologies for Comprehensive Biological Profiling (e.g., transcriptomics, proteomics of KOR signaling)
"Omics" technologies provide a system-wide view of the molecular changes induced by KOR agonists, moving beyond single-pathway analysis to a more holistic understanding.
Transcriptomics , the study of the complete set of RNA transcripts, is being used to map the genetic landscape of KOR signaling. For instance, researchers have used techniques like RNAscope and quantitative RT-PCR to demonstrate an increase in KOR mRNA expression in the brain's ventral tegmental area in chronic pain models. youtube.com Furthermore, bulk RNA sequencing of spinal cord tissue from mice treated with KOR agonists in a model of experimental autoimmune encephalomyelitis (EAE) is helping to unravel the gene expression changes that underlie the immunomodulatory effects of these compounds. wgtn.ac.nz
Proteomics and Phosphoproteomics focus on the large-scale study of proteins and their post-translational modifications, such as phosphorylation, which is critical for cell signaling. Quantitative phosphoproteomic analysis has successfully identified downstream phosphorylation events following KOR activation, revealing that KOR agonists can induce the phosphorylation of p21-activated kinase 1/2 (PAK1/2), which is involved in cytoskeletal reorganization. researchgate.net These approaches allow for the unbiased discovery of novel signaling pathways and effector proteins modulated by compounds like Asimadoline (B1665285).
| Omics Technology | Application in KOR Research | Key Findings |
| Transcriptomics (RNA-Seq, RT-PCR) | Profiling gene expression changes following KOR agonist treatment in CNS and peripheral tissues. | Identified increased KOR mRNA expression in specific brain regions during chronic pain. youtube.com Revealed gene expression changes in the spinal cord related to immunomodulation. wgtn.ac.nz |
| Proteomics / Phosphoproteomics | Identifying novel proteins and phosphorylation events in KOR signaling cascades. | Discovered that KOR activation induces phosphorylation of PAK1/2, implicating it in cytoskeletal dynamics. researchgate.net |
Application of Advanced Imaging Modalities for KOR Localization and Activation in Research Models
Visualizing the precise location and activation state of KORs in living systems is crucial for understanding their function. Advanced imaging techniques have revolutionized this area of research.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative measurement of KOR density and occupancy in the living brain. nih.govresearchgate.net The development of specific PET radiotracers, including both KOR agonists (e.g., [11C]GR103545, [11C]EKAP) and antagonists, enables researchers to study receptor distribution in various diseases, determine the appropriate dosage for new drugs by measuring receptor occupancy, and even detect changes in the levels of endogenous KOR ligands like dynorphin (B1627789). nih.govsnmjournals.org
Advanced Microscopy and Tissue Clearing Techniques , such as CLARITY, are providing unprecedented, high-resolution three-dimensional views of KOR distribution throughout the entire brain. nih.govtemplehealth.org By engineering mice to express a fluorescent protein (tdTomato) fused to the KOR, researchers can render the brain transparent and visualize the complete neural circuitry of KOR expression at a cellular level. nih.govtemplehealth.org This has led to the discovery of KOR expression in previously unknown neural tracts, offering new insights into their potential functions. templehealth.org
| Imaging Modality | Description | Application in KOR Research |
| Positron Emission Tomography (PET) | A non-invasive technique using radiolabeled molecules to visualize and measure biological processes. | Quantifies KOR density and drug occupancy in the living brain; used to guide dose selection in drug development. nih.govnih.gov |
| CLARITY with Fluorescent Tagging | A tissue clearing method that makes whole organs transparent for 3D microscopy. | Provides high-resolution, 3D maps of KOR distribution throughout the entire brain, revealing novel neural circuits. nih.govtemplehealth.org |
Computational Chemistry and Molecular Modeling Approaches
In silico methods are indispensable tools for accelerating drug discovery and providing atomic-level insights into the interactions between ligands like Asimadoline and the kappa-opioid receptor.
Ligand-KOR Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is widely used in virtual screening campaigns to identify novel lead compounds from large chemical libraries that are likely to bind to KOR. mdpi.com
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. osti.gov These simulations are crucial for understanding the molecular mechanisms of receptor activation and biased signaling. osti.govnih.gov By simulating how different agonists, such as Asimadoline or its analogues, interact with KOR, researchers can identify the specific receptor conformations that lead to either G-protein activation (associated with therapeutic effects) or β-arrestin signaling (sometimes linked to side effects). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Asimadoline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify the statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For Asimadoline analogues, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov
These models generate 3D contour maps that highlight the regions around the molecule where modifications are likely to enhance or diminish activity. For example, the models can indicate where adding bulky groups (steric fields) or changing charge distribution (electrostatic fields) would improve binding affinity and selectivity for the KOR. nih.gov This information provides a rational basis for designing novel Asimadoline analogues with improved potency, selectivity, or pharmacokinetic properties.
Exploration of Novel KOR-Mediated Pathways Beyond Visceral Sensation Modulation
While initially investigated for visceral pain, research now shows that KORs are involved in a wide array of physiological and pathological processes. nih.gov Asimadoline and other KOR agonists are valuable tools for exploring these novel pathways.
Mood, Stress, and Addiction: The KOR system is a key modulator of stress, mood, and reward. youtube.com Activation of KORs in brain regions like the nucleus accumbens and ventral tegmental area can produce dysphoria and aversion, suggesting that KOR antagonists may have therapeutic potential for depression and substance use disorders. youtube.com
Pruritus (Itch): Peripherally acting KOR agonists have proven clinically effective in reducing pruritus, leading to the approval of drugs for this indication. nih.gov
Inflammation and Immunity: KORs are expressed on various immune cells, and their activation can modulate inflammatory responses. wgtn.ac.nznih.gov KOR agonists have shown potent anti-inflammatory capacities in preclinical models of neuroinflammatory disorders like EAE. researchgate.net
Remyelination: Emerging evidence suggests that KOR agonists can promote the maturation of oligodendrocytes, the cells responsible for producing myelin. In preclinical models of demyelination, KOR agonists were shown to increase the number of myelinated axons and improve functional recovery, opening potential avenues for treating diseases like multiple sclerosis. wgtn.ac.nz
| Pathway/Function | Preclinical/Clinical Evidence | Potential Therapeutic Application |
| Mood and Addiction | KOR activation in brain reward circuits induces dysphoria and aversion. youtube.com | KOR antagonists for depression and substance abuse. |
| Pruritus (Itch) | Peripherally restricted KOR agonists are clinically effective for treating chronic itch. nih.gov | Non-CNS acting KOR agonists for pruritic conditions. |
| Neuroinflammation | KOR agonists reduce disease severity in mouse models of multiple sclerosis (EAE). wgtn.ac.nzresearchgate.net | KOR agonists for neuroinflammatory disorders. |
| Remyelination | KOR agonists promote oligodendrocyte maturation and remyelination in demyelination models. wgtn.ac.nz | KOR agonists for demyelinating diseases. |
Methodological Innovations in Preclinical Drug Discovery and Development for Peripherally Selective KOR Agonists
A major goal in KOR drug development is to harness the therapeutic benefits of peripheral receptor activation while avoiding centrally mediated side effects like dysphoria and sedation. nih.govnih.gov This has led to several methodological innovations.
Designing for Peripheral Restriction: A key strategy involves modifying the chemical structure of KOR agonists to limit their ability to cross the blood-brain barrier. nih.gov This can be achieved by increasing the molecule's polarity or molecular weight. mdpi.com Another successful approach has been the development of peptide-based KOR agonists, which are less likely to enter the central nervous system. mdpi.com
Biased Agonism: A more sophisticated approach is the development of "biased agonists." These are ligands that selectively activate the G-protein signaling pathway (linked to analgesia) over the β-arrestin pathway (linked to some adverse effects). nih.govnih.gov The development of cellular and in vitro assays that can independently measure G-protein versus β-arrestin recruitment is a critical innovation that allows for the high-throughput screening of compounds for this desirable signaling profile. frontiersin.org
Advanced Preclinical Models: The evaluation of these novel compounds requires a suite of sophisticated preclinical models. Beyond standard thermal pain assays (e.g., warm-water tail flick), models of neuropathic and inflammatory pain are used to assess efficacy. mdpi.com Crucially, these efficacy models are paired with a battery of behavioral assays designed to detect potential CNS side effects, including tests for motor coordination (rotarod), sedation (open-field test), and aversion (conditioned place aversion). mdpi.commdpi.com This dual approach allows for a more accurate determination of a compound's therapeutic window.
Q & A
Q. What are the key structural characteristics and identifiers of Asimadoline-d5 hydrochloride?
Asimadoline-d5 hydrochloride is a deuterium-labeled analog of Asimadoline hydrochloride. Its molecular formula is C₂₇H₃₀N₂O₂·ClH, with a deuterium substitution at five positions, enhancing metabolic stability. Structural identifiers include the SMILES string C(N([C@H](CN1C[C@@H](O)CC1)c2ccccc2)C)(C(c3ccccc3)c4ccccc4)=O.Cl and InChIKey GMJSLABTEURMBF-CLSOAGJSSA-N for precise chemical tracking. The compound selectively targets κ-opioid receptors, with IC₅₀ values of 5.6 nM (guinea pig) and 1.2 nM (human recombinant) .
Q. How should stock solutions of Asimadoline-d5 hydrochloride be prepared and stored to ensure stability?
Stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles, which can degrade deuterated compounds. Storage at -20°C in anhydrous DMSO is recommended, with usage within one month to avoid hydrolysis or isotopic exchange. Avoid exposure to strong acids/alkalis or oxidizing agents, as these may alter the compound’s stability .
Q. What pharmacological properties distinguish Asimadoline-d5 hydrochloride from non-deuterated analogs?
Deuterium labeling at five positions reduces first-pass metabolism by stabilizing C-D bonds against enzymatic cleavage, prolonging half-life and bioavailability. This modification does not alter receptor binding affinity but enhances in vivo pharmacokinetic profiles, making it suitable for longitudinal studies on κ-opioid receptor activity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the selectivity of Asimadoline-d5 hydrochloride for κ-opioid receptors?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]-U69593 for κ-opioid receptors) and compare IC₅₀ values against δ- and μ-opioid receptors. Include positive controls (e.g., nor-BNI for κ-antagonism) and validate selectivity via functional assays (e.g., GTPγS binding). Cross-testing with RORγt inhibitors (e.g., Vimirogant) ensures no off-target effects on nuclear receptors .
Q. What methodologies are recommended for impurity profiling of Asimadoline-d5 hydrochloride in preclinical formulations?
Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using reference standards for deuterated impurities (e.g., (2,4-Diaminopteridin-6-yl)methanol hydrochloride). Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Q. How should contradictions between in vitro and in vivo efficacy data for Asimadoline-d5 hydrochloride be resolved?
Conduct species-specific pharmacokinetic studies to assess metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and receptor engagement. Validate findings with microdialysis in target tissues (e.g., peripheral neurons) to correlate plasma levels with receptor occupancy .
Q. What strategies optimize experimental reproducibility in studies involving Asimadoline-d5 hydrochloride?
Document batch-specific deuterium enrichment levels (via mass spectrometry) and solvent purity (e.g., residual water in DMSO). Predefine statistical power calculations (α = 0.05, β = 0.2) to ensure adequate sample sizes. Share raw datasets and analysis code in supplementary materials to facilitate peer validation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
